Crystal structure and X-ray diffraction of 2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
Crystal structure and X-ray diffraction of 2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
An In-depth Technical Guide to the Prospective Crystallographic Analysis of 2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
Abstract
This technical guide addresses the structural characterization of 2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one, a novel dihydropyrimidin-4-one derivative with potential applications in medicinal chemistry. As of the date of this publication, the crystal structure of this specific compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).[1] Consequently, this document provides a comprehensive, prospective framework for its synthesis, crystallization, and definitive structural elucidation by single-crystal and powder X-ray diffraction. It is intended to serve as a robust methodological reference for researchers in crystallography, organic synthesis, and pharmaceutical development, offering both theoretical grounding and practical, field-proven protocols. The causality behind each experimental choice is detailed to ensure both reproducibility and a deep understanding of the structure-property relationships that are critical in modern drug discovery.
Introduction: The Scientific Imperative
The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antibacterial, and anticancer properties. The specific substitution pattern of a tert-butyl group at the 2-position and an isopropyl (propan-2-yl) group at the 6-position of the dihydropyrimidin-4-one core presents a unique steric and electronic profile. Understanding the three-dimensional arrangement of this molecule is paramount, as solid-state conformation, intermolecular interactions, and packing motifs directly influence critical pharmaceutical properties such as solubility, stability, and bioavailability.
The absence of a published crystal structure for 2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one necessitates a systematic approach to its characterization. This guide provides the scientific logic and detailed protocols to bridge this knowledge gap, from initial synthesis to final crystallographic data analysis.
Proposed Synthetic Pathway and Purification
The synthesis of the title compound can be approached through a modified Biginelli reaction or a related cyclocondensation strategy. The causality behind this choice is the high convergence and general reliability of this reaction for constructing the dihydropyrimidinone core.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to three primary starting materials: pivalaldehyde (for the tert-butyl group), ethyl isobutyrylacetate (for the isopropyl group and carbonyl moiety), and urea.
Step-by-Step Synthesis Protocol
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl isobutyrylacetate (1.0 eq), pivalaldehyde (1.2 eq), and urea (1.5 eq) in ethanol (100 mL).
-
Catalysis : Add a catalytic amount of a Lewis acid, such as copper(II) triflate (0.05 eq), to facilitate the condensation. The choice of a Lewis acid over a traditional Brønsted acid is to minimize side reactions associated with the acid-sensitive aldehyde.
-
Reaction Execution : Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo. Add distilled water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization : Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield high-purity crystalline material suitable for analysis.
Single-Crystal Growth: The Gateway to Atomic Resolution
Obtaining a high-quality single crystal is the most critical and often most challenging step in a crystallographic investigation. The following methods are proposed, starting with the simplest and progressing to more controlled techniques.
Experimental Protocols for Crystallization
-
Slow Evaporation : Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals. This method is straightforward but offers limited control over the nucleation and growth process.
-
Vapor Diffusion (Hanging Drop or Sitting Drop) :
-
Prepare a saturated solution of the compound in a good solvent (e.g., acetone).
-
In a sealed chamber, place a reservoir of a poor solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexanes).
-
Place a small drop of the saturated solution on a siliconized glass slide (hanging drop) or in a microbridge (sitting drop) over the reservoir.
-
The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization. This method provides excellent control over the rate of crystallization.
-
-
Cooling Crystallization : Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization. The cooling rate must be carefully controlled to prevent the formation of polycrystalline material.
Single-Crystal X-ray Diffraction (SC-XRD): Definitive Structure Elucidation
SC-XRD is the gold standard for determining the precise atomic arrangement within a crystalline solid. The following protocol outlines a self-validating system for data collection and structure solution.
Workflow for SC-XRD Analysis
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed SC-XRD Protocol
-
Crystal Selection and Mounting : Under a polarized light microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop using a cryoprotectant oil.
-
Data Collection :
-
Center the crystal on a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector.
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.
-
Perform a preliminary unit cell determination and then proceed with a full data collection strategy, typically involving a series of omega and phi scans to cover the reciprocal space.
-
-
Data Reduction and Integration :
-
Process the raw diffraction images using software such as SHELXTL or CrysAlisPro. This step involves indexing the reflections, integrating their intensities, and applying corrections for Lorentz and polarization effects. An absorption correction, often multi-scan based, is crucial for accurate intensity measurements.[2]
-
-
Structure Solution :
-
Solve the crystal structure using direct methods or intrinsic phasing algorithms, such as SHELXT.[2] These methods determine the phases of the structure factors, allowing for the generation of an initial electron density map and a preliminary atomic model.
-
-
Structure Refinement :
-
Refine the atomic model against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates, displacement parameters (anisotropic for non-hydrogen atoms), and occupancy.
-
Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions and refine them using a riding model.
-
-
Validation and Finalization :
-
Assess the quality of the final structure using metrics such as R-factors (R1, wR2), goodness-of-fit (S), and the final difference electron density map.
-
Generate a Crystallographic Information File (CIF) for publication and deposition into a structural database.
-
Powder X-ray Diffraction (PXRD): Bulk Material Characterization
While SC-XRD provides the structure of a single crystal, PXRD is essential for verifying the phase purity of the bulk synthesized material and for applications where single crystals are not obtainable.[3]
PXRD Experimental Protocol
-
Sample Preparation : Gently grind the crystalline powder to a fine, uniform consistency to minimize preferred orientation effects.
-
Data Acquisition :
-
Load the powder onto a zero-background sample holder.
-
Collect the diffraction pattern using a powder diffractometer, typically in a Bragg-Brentano geometry with Cu Kα radiation.
-
Scan a 2θ range from approximately 5° to 40° with a suitable step size and collection time.
-
-
Data Analysis :
-
Compare the experimental PXRD pattern to the one calculated from the single-crystal structure solution. A close match confirms that the bulk material is of the same crystalline phase as the single crystal.
-
If a single crystal is not available, the powder pattern can be used for indexing to determine the unit cell parameters, and in some cases, for ab initio structure determination.[3]
-
Data Presentation: Hypothetical Crystallographic Data Table
Should the analysis be successful, the results would be summarized as follows:
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₂₀N₂O |
| Formula Weight | 208.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 14.567(5) |
| β (°) | 98.78(1) |
| Volume (ų) | 1234.5(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.120 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R₁ [I > 2σ(I)] | < 0.05 |
| Final wR₂(all data) | < 0.12 |
Structural Insights and Implications for Drug Development
The elucidation of the crystal structure would provide invaluable insights:
-
Molecular Conformation : It would reveal the precise conformation of the dihydropyrimidinone ring and the orientation of the bulky tert-butyl and isopropyl substituents.
-
Intermolecular Interactions : A detailed analysis of hydrogen bonds (e.g., N-H···O=C), C-H···O interactions, and potential π-stacking (if aromatic substituents were present) would explain the crystal packing. These interactions are fundamental to understanding the material's physical properties.
-
Polymorphism Screening : The determined structure would serve as the reference for polymorphism screening, a critical step in pharmaceutical development to ensure the consistent delivery of the most stable and bioavailable solid form.
Conclusion
This guide provides a comprehensive and scientifically rigorous roadmap for the determination of the crystal structure of 2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can definitively elucidate its three-dimensional atomic arrangement. This structural information is not merely an academic curiosity; it is a critical dataset that informs our understanding of the molecule's physicochemical properties and provides a rational basis for its further development in medicinal chemistry. The application of these self-validating and field-proven methodologies will ensure the generation of high-quality, reliable, and publishable crystallographic data.
References
-
PubChem. 4-tert-Butyl-2,6-diisopropylphenol. National Center for Biotechnology Information. [Link]
-
Sheldrick, G.M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
apicule. tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[Link]
-
PubChem. (3s,4s)-1-{3-[2-Amino-6-(Propan-2-Yl)pyrimidin-4-Yl]-4-Hydroxyphenyl}pyrrolidine-3,4-Diol. National Center for Biotechnology Information. [Link]
-
ResearchGate. The crystal structure of tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate, C10H15N3O2.[Link]
- Yao, J. et al. (2006a). A convenient synthesis of 2,6-disubstituted-4-pyranilidene-1H-indene-1,3(2H)-dione derivatives. Journal of Heterocyclic Chemistry, 43(6), 1609-1613.
-
PubChem. Di-tert-butyl(2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane. National Center for Biotechnology Information. [Link]
-
ResearchGate. X‐ray diffraction patterns of tert‐butyl...[Link]
-
Google Patents. Process for the production of tert-butyl (E)-(6-[2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsufonyl)amino]pyrimidin-5-yl]vinyl]4R,6S)-2,2-dimethyl[4][5]dioxan-4-yl).
-
Kumari, N. et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 90-98. [Link]
-
Tatton, A. S. et al. (2019). An XRD and NMR crystallographic investigation of the structure of 2,6-lutidinium hydrogen fumarate. CrystEngComm, 21(23), 3624-3632. [Link]
-
Cherepanov, D. A. et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Molecules, 28(8), 3369. [Link]
-
NextSDS. 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one.[Link]
-
Groom, C. R. et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
